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molecular formula C9H11BrO B1267433 2-(2-Bromophenyl)propan-2-ol CAS No. 7073-69-0

2-(2-Bromophenyl)propan-2-ol

Cat. No. B1267433
M. Wt: 215.09 g/mol
InChI Key: TXQKNSQVEWHJAQ-UHFFFAOYSA-N
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Patent
US07855294B2

Procedure details

In a nitrogen atmosphere, 49.5 mL of 3.0 M methylmagnesium bromide-diethyl ether solution was dropwise added to tetrahydrofuran (200 mL) solution of 10.7 g of methyl 2-bromobenzoate with cooling with ice. This was stirred at that temperature for 15 minutes, and then stirred at room temperature for 6 days. Aqueous saturated ammonium chloride solution was added to the reaction liquid, and extracted with diethyl ether. The diethyl ether layer was washed with saturated saline water, and then dried with anhydrous magnesium sulfate. The solvent was evaporated off under reduced pressure, and the residue was separated and purified through silica gel column chromatography (hexane/ethyl acetate=9/1) to obtain 7.4 g of the entitled compound.
Name
methylmagnesium bromide diethyl ether
Quantity
49.5 mL
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Br.C([O:6][CH2:7][CH3:8])C.[Br:9][C:10]1[CH:19]=[CH:18][CH:17]=[CH:16][C:11]=1C(OC)=O.[Cl-].[NH4+]>O1CCCC1>[Br:9][C:10]1[CH:19]=[CH:18][CH:17]=[CH:16][C:11]=1[C:7]([OH:6])([CH3:8])[CH3:1] |f:0.1,3.4|

Inputs

Step One
Name
methylmagnesium bromide diethyl ether
Quantity
49.5 mL
Type
reactant
Smiles
C[Mg]Br.C(C)OCC
Name
Quantity
10.7 g
Type
reactant
Smiles
BrC1=C(C(=O)OC)C=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
This was stirred at that temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling with ice
STIRRING
Type
STIRRING
Details
stirred at room temperature for 6 days
Duration
6 d
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The diethyl ether layer was washed with saturated saline water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was separated
CUSTOM
Type
CUSTOM
Details
purified through silica gel column chromatography (hexane/ethyl acetate=9/1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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